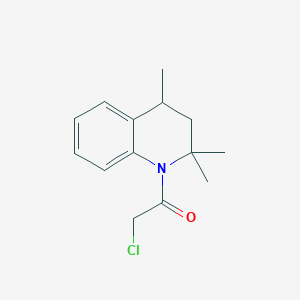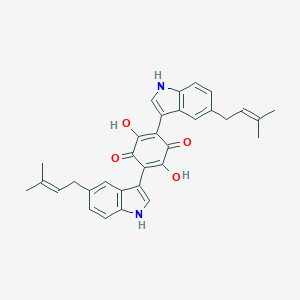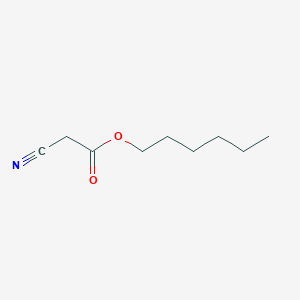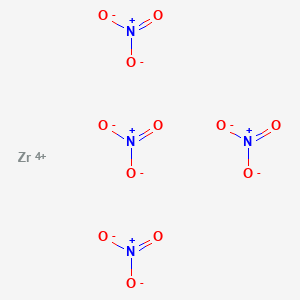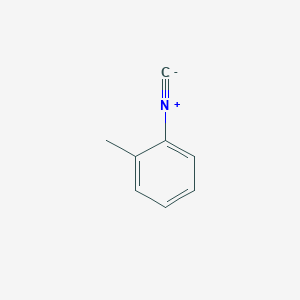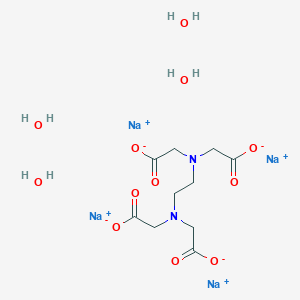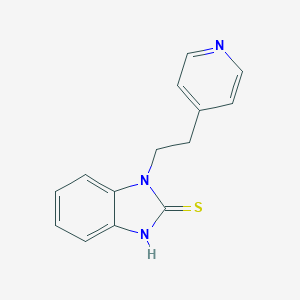
Mercaptopyridethyl benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mercaptopyridethyl benzimidazole (MPB) is a small molecule inhibitor that has shown potential in various scientific research applications. MPB is a derivative of benzimidazole and contains a pyridine and thiol group. The compound has been synthesized by various methods and has been extensively studied for its mechanism of action and biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of Mercaptopyridethyl benzimidazole is not fully understood, but it is believed to inhibit specific enzymes and signaling pathways. Mercaptopyridethyl benzimidazole has been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of various cellular processes, including cell growth and differentiation. Mercaptopyridethyl benzimidazole has also been shown to inhibit the activity of phosphoinositide 3-kinase (PI3K), which is involved in the regulation of cell survival and proliferation. In addition, Mercaptopyridethyl benzimidazole has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Efectos Bioquímicos Y Fisiológicos
Mercaptopyridethyl benzimidazole has been shown to have various biochemical and physiological effects. Mercaptopyridethyl benzimidazole has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer therapy. Mercaptopyridethyl benzimidazole has also been shown to increase the levels of acetylcholine in the brain, which is a neurotransmitter that is involved in learning and memory. In addition, Mercaptopyridethyl benzimidazole has been shown to decrease the levels of pro-inflammatory cytokines, which are involved in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Mercaptopyridethyl benzimidazole has several advantages for lab experiments, including its small size and high purity. The compound is also relatively stable and can be stored for long periods of time. However, Mercaptopyridethyl benzimidazole has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of Mercaptopyridethyl benzimidazole. One direction is to further investigate the mechanism of action of the compound and its specific targets. Another direction is to explore the potential of Mercaptopyridethyl benzimidazole as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and infectious diseases. In addition, future studies could focus on developing new derivatives of Mercaptopyridethyl benzimidazole with improved properties and efficacy.
Métodos De Síntesis
Mercaptopyridethyl benzimidazole can be synthesized by various methods, including the reaction of 2-aminopyridine with 2-bromoethyl mercaptan in the presence of a base, or the reaction of 2-aminopyridine with 2-chloroethyl mercaptan in the presence of a base. The compound can also be synthesized by the reaction of 2-mercaptobenzimidazole with 2-bromoethyl pyridine in the presence of a base. These methods have been reported to yield Mercaptopyridethyl benzimidazole in good yields and purity.
Aplicaciones Científicas De Investigación
Mercaptopyridethyl benzimidazole has shown potential in various scientific research applications, including cancer therapy, neurodegenerative diseases, and infectious diseases. Mercaptopyridethyl benzimidazole has been shown to inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways. Mercaptopyridethyl benzimidazole has also been shown to have neuroprotective effects and has potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, Mercaptopyridethyl benzimidazole has been shown to have antibacterial and antiviral properties, making it a potential candidate for the treatment of infectious diseases.
Propiedades
Número CAS |
13083-37-9 |
|---|---|
Nombre del producto |
Mercaptopyridethyl benzimidazole |
Fórmula molecular |
C14H13N3S |
Peso molecular |
255.34 g/mol |
Nombre IUPAC |
3-(2-pyridin-4-ylethyl)-1H-benzimidazole-2-thione |
InChI |
InChI=1S/C14H13N3S/c18-14-16-12-3-1-2-4-13(12)17(14)10-7-11-5-8-15-9-6-11/h1-6,8-9H,7,10H2,(H,16,18) |
Clave InChI |
GLGXJLSKHKTERR-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)N=C(N2CCC3=CC=NC=C3)S |
SMILES |
C1=CC=C2C(=C1)NC(=S)N2CCC3=CC=NC=C3 |
SMILES canónico |
C1=CC=C2C(=C1)NC(=S)N2CCC3=CC=NC=C3 |
Otros números CAS |
13083-37-9 |
Sinónimos |
2-mercapto-1-(beta-4-pyridethyl)benzimidazole 2-mercapto-1-(beta-pyridylethyl)benzimidazole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





